molecular formula C9H14BrN3O2 B13505716 Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate

Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate

Cat. No.: B13505716
M. Wt: 276.13 g/mol
InChI Key: HXEXUMSODQNDQK-UHFFFAOYSA-N
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Description

Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products like azides or thiocyanates are formed.

    Oxidation Products: Oxidation can lead to the formation of hydroxylated derivatives.

    Reduction Products: Reduction typically yields amine derivatives.

Scientific Research Applications

Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

  • Tert-butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate
  • Tert-butyl (3-iodopropyl)carbamate
  • Tert-butyl (3-azidopropyl)carbamate

Comparison:

Properties

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H,11,14)

InChI Key

HXEXUMSODQNDQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C)Br

Origin of Product

United States

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